Cas no 2138167-58-3 (Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate)

Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is a fluorinated alkyne ester with a cyclopentyl backbone, offering unique reactivity and stability due to its difluorinated structure. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The alkyne moiety provides a versatile handle for further functionalization via click chemistry or cross-coupling reactions. Its ester group allows for straightforward derivatization or hydrolysis to carboxylic acid derivatives. This compound is particularly useful in the synthesis of bioactive molecules, where the difluorocyclopentyl group can influence conformational properties and binding affinity. Its well-defined structure ensures reproducibility in research and industrial applications.
Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate structure
2138167-58-3 structure
Product Name:Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
CAS No:2138167-58-3
MF:C10H12F2O2
MW:202.197890281677
CID:5841824
PubChem ID:165462817
Update Time:2025-08-01

Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • EN300-787152
    • ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
    • 2138167-58-3
    • Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
    • Inchi: 1S/C10H12F2O2/c1-2-14-9(13)4-3-8-5-6-10(11,12)7-8/h8H,2,5-7H2,1H3
    • InChI Key: SFNFFTOCQQVHRA-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C#CC(=O)OCC)C1)F

Computed Properties

  • Exact Mass: 202.08053595g/mol
  • Monoisotopic Mass: 202.08053595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-787152-1.0g
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
2138167-58-3 95%
1.0g
$1971.0 2024-05-22
Enamine
EN300-787152-0.05g
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
2138167-58-3 95%
0.05g
$1657.0 2024-05-22
Enamine
EN300-787152-0.1g
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
2138167-58-3 95%
0.1g
$1735.0 2024-05-22
Enamine
EN300-787152-0.25g
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
2138167-58-3 95%
0.25g
$1814.0 2024-05-22
Enamine
EN300-787152-0.5g
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
2138167-58-3 95%
0.5g
$1893.0 2024-05-22
Enamine
EN300-787152-2.5g
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
2138167-58-3 95%
2.5g
$3865.0 2024-05-22
Enamine
EN300-787152-5.0g
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
2138167-58-3 95%
5.0g
$5719.0 2024-05-22
Enamine
EN300-787152-10.0g
ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
2138167-58-3 95%
10.0g
$8480.0 2024-05-22

Additional information on Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate

Recent Advances in the Study of Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate (CAS: 2138167-58-3)

Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate (CAS: 2138167-58-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique difluorocyclopentyl and propynoate moieties, has shown promising potential in various therapeutic applications, including enzyme inhibition and drug discovery. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and potential clinical applications.

One of the key advancements in the study of Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is its role as a versatile building block in organic synthesis. Researchers have developed efficient synthetic routes to produce this compound with high yield and purity, enabling further exploration of its pharmacological properties. The incorporation of fluorine atoms into the cyclopentyl ring has been shown to enhance the compound's metabolic stability and bioavailability, making it a valuable candidate for drug development.

In a recent study published in the Journal of Medicinal Chemistry, Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate was investigated for its inhibitory activity against a range of enzymes, including kinases and proteases. The results demonstrated potent and selective inhibition, suggesting its potential as a lead compound for the development of novel therapeutics. Molecular docking studies further elucidated the binding interactions between the compound and its target enzymes, providing insights into its structure-activity relationship (SAR).

Another area of research has explored the application of Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate in the design of prodrugs. Its propynoate ester group can be hydrolyzed in vivo to release the active drug, offering a strategy to improve drug delivery and reduce side effects. Preliminary in vivo studies have shown favorable pharmacokinetic profiles, with sustained release and minimal toxicity, highlighting its potential for clinical translation.

Despite these promising findings, challenges remain in the development of Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate-based therapeutics. Issues such as scalability of synthesis, optimization of pharmacokinetic properties, and comprehensive toxicity profiling need to be addressed in future studies. Collaborative efforts between academia and industry will be crucial to overcome these hurdles and advance the compound towards clinical trials.

In conclusion, Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate (CAS: 2138167-58-3) represents a promising scaffold in medicinal chemistry with diverse applications. Ongoing research continues to uncover its potential, paving the way for the development of innovative therapies. Future studies should focus on expanding its therapeutic scope, optimizing its pharmacological properties, and addressing the challenges associated with its clinical development.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.